

An In-depth Technical Guide to Cesium Methanesulfonate (CAS Number: 2550-61-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium methanesulfonate

Cat. No.: B1588443

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium methanesulfonate (CsCH_3SO_3) is a salt of cesium and methanesulfonic acid. It is a white, crystalline solid that has gained significant attention in the scientific community, particularly in the field of electrophysiology. Its primary application lies in its use as a key component of intracellular solutions for patch-clamp studies, where it serves as an effective potassium (K^+) channel blocker. This property allows for the isolation and study of other ion channels by eliminating the influence of potassium currents. This guide provides a comprehensive overview of the technical data, experimental applications, and safety information for **Cesium methanesulfonate**.

Physicochemical Properties

A summary of the key physicochemical properties of **Cesium methanesulfonate** is presented in the table below.

Property	Value	Reference(s)
CAS Number	2550-61-0	[1]
Molecular Formula	$\text{CH}_3\text{CsO}_3\text{S}$	[1]
Molecular Weight	228.01 g/mol	[1]
Appearance	White powder/crystalline solid	[2] [3]
Melting Point	262-264 °C	[3]
Solubility	Soluble in water. A 5% solution in water is clear and colorless.	[2] [4]
Purity	Typically >98%	[4]

Synthesis

While detailed, step-by-step synthesis protocols are not widely published in the public domain, the preparation of **Cesium methanesulfonate** can be achieved through a straightforward acid-base neutralization reaction.

General Synthesis Protocol

A common method involves the reaction of a cesium base, such as cesium hydroxide (CsOH) or cesium carbonate (Cs_2CO_3), with methanesulfonic acid ($\text{CH}_3\text{SO}_3\text{H}$) in an aqueous solution.

Reaction with Cesium Hydroxide: $\text{CH}_3\text{SO}_3\text{H} + \text{CsOH} \rightarrow \text{CH}_3\text{SO}_3\text{Cs} + \text{H}_2\text{O}$

Reaction with Cesium Carbonate: $2\text{CH}_3\text{SO}_3\text{H} + \text{Cs}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{SO}_3\text{Cs} + \text{H}_2\text{O} + \text{CO}_2$

The resulting solution is then typically heated to evaporate the water, yielding solid **Cesium methanesulfonate**. The solid can be further purified by recrystallization.

Spectral Data

Detailed spectral data is crucial for the identification and quality control of **Cesium methanesulfonate**. While full spectra are not readily available, the expected spectral characteristics are described below.

¹H NMR Spectroscopy

In a deuterated solvent such as D₂O, the ¹H NMR spectrum of **Cesium methanesulfonate** is expected to show a single peak for the methyl (CH₃) protons. The chemical shift of this singlet would be influenced by the electronegativity of the sulfonate group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show a single resonance for the methyl carbon.

Mass Spectrometry

Under mass spectrometry analysis, the compound would ionize to show the cesium cation (Cs⁺) at m/z ≈ 133 and the methanesulfonate anion (CH₃SO₃⁻) at m/z ≈ 95. The exact mass of the parent compound is 227.88574209 Da[1].

Applications in Research

The primary and most well-documented application of **Cesium methanesulfonate** is in the field of electrophysiology, specifically in patch-clamp recording techniques.

Patch-Clamp Electrophysiology

Cesium methanesulfonate is a vital component of the intracellular (pipette) solution used in whole-cell voltage-clamp recordings. Its principal function is to block voltage-gated potassium channels from the intracellular side.

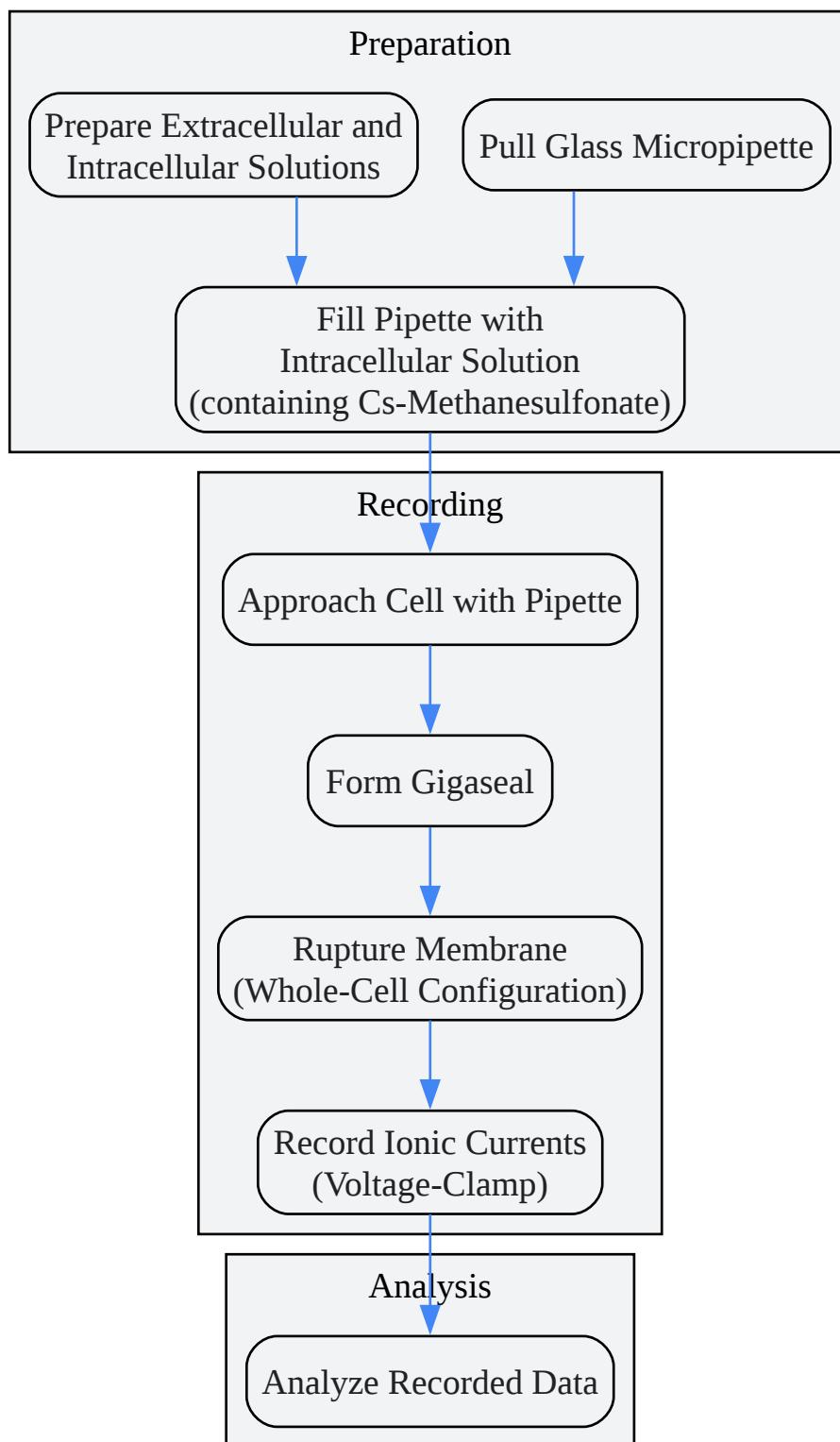
Mechanism of Action: The cesium ion (Cs⁺), being larger than the potassium ion (K⁺), physically occludes the pore of most potassium channels, thereby preventing the efflux of K⁺ ions. This blockade is voltage-dependent[5][6]. By inhibiting potassium currents, researchers can isolate and study the activity of other ion channels, such as sodium (Na⁺), calcium (Ca²⁺), and chloride (Cl⁻) channels, without the confounding influence of K⁺ currents. The methanesulfonate anion is a relatively large and inert anion that does not permeate most anion channels, making it a suitable counterion for intracellular solutions.

Potassium channel blockage by intracellular Cesium.

Experimental Protocols: Intracellular Solution for Patch-Clamp

The precise composition of the intracellular solution can vary depending on the specific cell type and the ion channels being studied. Below are two representative protocols.

Protocol 1: General Voltage-Clamp Recording


Component	Concentration (mM)
Cesium methanesulfonate	120-140
HEPES	10
EGTA	10-11
MgCl ₂	2
Na ₂ -ATP	4
Na-GTP	0.4
Phosphocreatine	10

Adjust pH to 7.2-7.3 with CsOH. Adjust osmolarity to be slightly lower than the extracellular solution.

Protocol 2: Recording of Synaptic Currents

Component	Concentration (mM)
Cesium methanesulfonate	135
NaCl	8
HEPES	10
EGTA	0.5
Mg-ATP	4
Na-GTP	0.3
QX-314 (for Na ⁺ channel block)	5

Adjust pH to 7.2-7.3 with CsOH and osmolarity as needed.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cesium methanesulfonate | CH₃CsO₃S | CID 5148066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.qa.thermofisher.com [assets.qa.thermofisher.com]
- 3. Cesium methanesulfonate, 98% | Fisher Scientific [fishersci.ca]
- 4. Cesium methanesulfonate (CsMeSo₃) internal solutions component | Hello Bio [hellobio.com]
- 5. Mechanisms of Cs⁺ blockade in a Ca²⁺-activated K⁺ channel from smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the effects of cesium ions on potassium channel currents in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cesium Methanesulfonate (CAS Number: 2550-61-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588443#cesium-methanesulfonate-cas-number-2550-61-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com